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Compound of Interest

Compound Name:
N-(2,4-

Dimethoxyphenyl)acetamide

CAS No.: 23042-75-3

Cat. No.: B045891

Get Quote

N-(2,4-Dimethoxyphenyl)acetamide is a chemical compound with established applications as

a reactant in the synthesis of regioselectively halogenated aromatic compounds[1]. Its

characterization is crucial for quality control and reaction monitoring. Key identifiers and

properties are summarized below.

Property Value Source

CAS Number 23042-75-3 [1][2][3]

Molecular Formula C₁₀H₁₃NO₃ [1][2][3]

Molecular Weight 195.22 g/mol [1][3]

SMILES
COC1=CC(OC)=C(NC(C)=O)

C=C1
[3]

InChI Key
PUOPSKXVSJHFJF-

UHFFFAOYSA-N
[2]
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In modern analytical workflows, particularly within pharmaceutical and metabolomics research,

moving beyond simple mass-to-charge (m/z) identification is critical. The three-dimensional

structure of a molecule dictates its function and interactions. Ion Mobility Spectrometry (IMS)

provides a powerful means to probe this structure in the gas phase.

The Collision Cross Section (CCS): A Molecular
Fingerprint
Ion Mobility Spectrometry (IMS) separates ions based on their size, shape, and charge as they

travel through a drift tube filled with a neutral buffer gas (typically nitrogen or helium) under the

influence of an electric field[4][5][6][7]. The fundamental parameter derived from an ion's drift

time is its Collision Cross Section (CCS), measured in square angstroms (Å²).

The CCS represents the rotationally averaged surface area of the ion as it tumbles and collides

with the buffer gas[7]. It is an intrinsic physical property of the molecule in the gas phase that

provides an additional, orthogonal dimension of separation and identification to liquid

chromatography and mass spectrometry[8][9][10]. This "molecular fingerprint" is invaluable for:

Increasing Confidence in Identification: By matching an experimental CCS value with a

predicted or library value, alongside retention time and accurate mass, the confidence in

compound annotation increases significantly, especially in complex matrices[9][10][11].

Isomer Differentiation: CCS can distinguish between isomers (molecules with the same mass

and formula but different structures) that are often indistinguishable by mass spectrometry

alone[9].

Structural Elucidation: The CCS value provides insights into the gas-phase conformation and

three-dimensional shape of a molecule[5][7].

In drug development, these capabilities are crucial for everything from metabolite identification

to ensuring the purity of active pharmaceutical ingredients (APIs)[9][12].

Methodologies for CCS Prediction
While experimental measurement is the gold standard, the availability of reference standards is

often limited[7][8]. Therefore, robust computational prediction methods are essential to expand
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the utility of IMS-MS. These methods fall into two primary categories: theoretical calculations

and machine learning models.

Theoretical and Computational Chemistry Methods
These methods calculate the CCS from first principles based on the 3D structure of the ion and

its interaction with the buffer gas.

Trajectory Method (TM): Considered the most accurate approach, TM simulates the

trajectories of a large number of buffer gas molecules around the ion to calculate the

momentum transfer and derive the CCS[13][14]. While highly accurate, it is computationally

intensive, making it less suitable for high-throughput applications[14]. Software like MOBCAL

and MassCCS implement this method[13][14].

Projection Approximation (PA): A much faster and simpler method, PA calculates the CCS by

averaging the area of the ion's "shadow" as it is rotated through all possible orientations[13]

[15][16]. The molecule is treated as a collection of hard spheres[13]. While faster, PA can be

less accurate as it neglects surface concavity and long-range ion-buffer gas interactions[14]

[15]. Software and algorithms like IMPACT and PARCS are based on this principle[14][15]

[17][18].

Exact Hard Sphere Scattering (EHSS): This method, also available in software like MobCal,

offers a balance between the speed of PA and the accuracy of TM[13].

Machine Learning (ML) and Data-Driven Approaches
With the growth of experimental CCS databases, machine learning has emerged as a powerful

tool for rapid and accurate prediction[13][19]. These models learn the complex relationship

between molecular structure and CCS from large datasets.

Methodology: ML models use molecular descriptors (numerical representations of a

molecule's properties) or structural fingerprints as input to train algorithms like artificial neural

networks (ANNs), gradient boosting machines (GBM), or graph attention networks[8][13][19]

[20].

Advantages: The key benefits are speed and scale. ML models can predict CCS values for

vast libraries of compounds in seconds, with reported median relative errors often below 2-
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3%[13][21].

Available Tools: Several web servers and software packages have been developed for this

purpose, including MetCCS Predictor, DarkChem, and MGAT-CCS, which allow researchers

to predict CCS values with user-friendly interfaces[19][22][23].

Predicting the CCS of N-(2,4-
Dimethoxyphenyl)acetamide: A Practical Workflow
For this guide, we will utilize a prediction derived from CCSbase, a database that provides pre-

calculated CCS values for a vast number of compounds, as displayed in the PubChemLite

database[24]. This approach represents a common and accessible workflow for researchers

who may not have access to specialized computational software.

Experimental Protocol: CCS Prediction via Public
Database

Obtain Molecular Identifier: Secure a reliable identifier for the target molecule, such as the

CAS number (23042-75-3) or SMILES string (COC1=CC(OC)=C(NC(C)=O)C=C1).

Access a Chemical Database: Navigate to a comprehensive chemical database that

integrates predicted CCS values, such as PubChem.

Search for the Compound: Use the identifier to search for N-(2,4-
Dimethoxyphenyl)acetamide.

Locate Predicted CCS Data: Find the section or data field containing predicted collision

cross section values. Databases like PubChemLite often present this data in a structured

table, specifying the adduct ion[24].

Record Predicted Values: Document the predicted CCS (Å²) for each relevant adduct ion

(e.g., [M+H]⁺, [M+Na]⁺). The adduct is critical as it affects the ion's mass, charge distribution,

and sometimes its conformation, thereby influencing the CCS value.

Visualization of the Prediction Workflow
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Step 1: Input

Step 2: Prediction Engine

Step 3: Output

N-(2,4-Dimethoxyphenyl)acetamide
(SMILES or CAS)

Access Public Database
(e.g., PubChemLite)

Search

Utilize Integrated ML Model
(e.g., CCSbase)

Query

Predicted CCS Values (Å²)
for various adducts

Generate

Click to download full resolution via product page

Caption: A simplified workflow for obtaining predicted CCS values using a public database.

Predicted CCS Data for N-(2,4-
Dimethoxyphenyl)acetamide
The following table summarizes the predicted collision cross section values for various adducts

of N-(2,4-Dimethoxyphenyl)acetamide, as calculated by the CCSbase model and reported in

the PubChemLite database[24].
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Adduct Ion m/z Predicted CCS (Å²)

[M+H]⁺ 196.09682 140.3

[M+Na]⁺ 218.07876 148.3

[M+K]⁺ 234.05270 147.6

[M+NH₄]⁺ 213.12336 159.9

[M-H]⁻ 194.08226 144.5

Data sourced from PubChemLite, calculated using CCSbase.[24]

Causality Behind Adduct Variation: The formation of different adducts is a common

phenomenon in electrospray ionization. The size and nature of the adduct ion (e.g., a small

proton, H⁺, versus a larger sodium ion, Na⁺) alter the overall size, shape, and charge

localization of the resulting complex. This directly impacts the interaction with the drift gas,

leading to distinct CCS values for each adduct, as shown in the table.

Self-Validating Systems: Interpreting and Utilizing
Predicted CCS
A predicted CCS value is a powerful data point, but its utility is maximized when integrated into

a self-validating analytical system.

Trustworthiness and Validation: The accuracy of any CCS prediction is contingent on the

method used. For machine learning models, accuracy depends on the size, diversity, and

quality of the training dataset and the sophistication of the algorithm[13][20]. For theoretical

methods, it depends on the level of theory and the quality of the initial 3D molecular

structure[14].

Protocol for a Self-Validating Workflow:

Multi-dimensional Confirmation: Never rely on a single data point. The predicted CCS should

be used as a filter in conjunction with retention time (from LC) and high-resolution mass-to-

charge (m/z) data. A true positive identification will show a match across all three orthogonal

parameters.
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Adduct Pattern Analysis: In your experimental data, observe which adducts of your

compound are formed. Compare the pattern of experimental CCS values for these different

adducts against the predicted values. A consistent trend across multiple adducts strengthens

the identification.

Error Tolerance: When comparing experimental to predicted values, use a realistic error

tolerance. A median relative error of 2-5% is a common benchmark for high-quality prediction

models[13].

Experimental Verification (Gold Standard): Whenever possible, analyze a certified reference

standard of N-(2,4-Dimethoxyphenyl)acetamide using the same IM-MS method to obtain

an experimental CCS value. This provides the ultimate validation of both the prediction and

the tentative identification in a sample.

Experimental Data Reference Data

Confirmation

Retention Time

High-Confidence
Identification

Match

Accurate Mass (m/z)

Match

Measured CCS

Match

Expected RT

Compare

Calculated Mass

Compare

Predicted CCS

Compare

Click to download full resolution via product page

Caption: Logical relationship for high-confidence identification using orthogonal data.

Conclusion
The prediction of collision cross sections represents a significant advancement in analytical

chemistry, providing a crucial data point for structural characterization without the need for

physical reference standards in every instance. For N-(2,4-Dimethoxyphenyl)acetamide,
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readily accessible machine learning-based predictions provide robust reference values that,

when integrated into a multi-dimensional analytical workflow, substantially increase the

confidence of its identification in complex samples. As prediction algorithms and CCS libraries

continue to grow, the use of predicted CCS will become an indispensable tool for researchers

in drug discovery, metabolomics, and beyond.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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